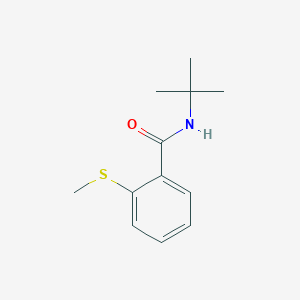

N-(tert-butyl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-tert-butyl-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-12(2,3)13-11(14)9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEZCTGOCYYSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Profile of N Tert Butyl 2 Methylthio Benzamide

Chemical Structure

The chemical structure of N-(tert-butyl)-2-(methylthio)benzamide consists of a central benzamide (B126) core. A tert-butyl group, -C(CH₃)₃, is attached to the nitrogen atom of the amide. A methylthio group, -SCH₃, is substituted on the benzene (B151609) ring at the ortho-position (position 2) relative to the amide group.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. Data such as melting point and boiling point are not widely reported in the surveyed scientific literature.

| Property | Value | Source |

| CAS Number | 79054-71-0 | lookchem.com |

| Molecular Formula | C₁₂H₁₇NOS | lookchem.com |

| Molecular Weight | 223.34 g/mol | lookchem.com |

| Density | 1.1 ± 0.1 g/cm³ | guidechem.com |

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

A documented method for the laboratory-scale synthesis of N-(tert-butyl)-2-(methylthio)benzamide involves the reaction of 2-methylsulfanyl-benzoyl chloride with tert-butylamine. lookchem.com This amidation reaction is reported to proceed with a high yield of 91%. lookchem.com This conventional approach represents a standard method for forming amide bonds in a laboratory setting.

Industrial-Scale Manufacturing

Iv. Computational and Theoretical Investigations on N Tert Butyl 2 Methylthio Benzamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of N-(tert-butyl)-2-(methylthio)benzamide at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds with a good balance of accuracy and computational cost. Geometry optimization calculations using DFT, often with a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of atoms in this compound. nih.gov This process involves finding the coordinates on the potential energy surface where the forces on each atom are zero, corresponding to a stable or metastable conformation.

The optimized geometry would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzamide (B126) group and the orientation of the tert-butyl and methylthio substituents relative to the aromatic ring would be determined. These parameters are critical for understanding steric and electronic effects within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.245 | O=C-N | 122.5 |

| C-N | 1.360 | C-N-C(tert-butyl) | 128.0 |

| C(ring)-C(O) | 1.500 | C(ring)-S-C(methyl) | 103.0 |

| C(ring)-S | 1.780 | ||

| S-C(methyl) | 1.810 | ||

| N-H | 1.015 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the sulfur atom of the methylthio group, indicating these are likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.20 |

| LUMO | -0.55 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: These energy values are hypothetical and serve as an example of what might be expected from a DFT calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized electron-pair bonding units (Lewis structures). This analysis can reveal important information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

In this compound, NBO analysis would quantify the delocalization of electron density from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. For example, the interaction between the lone pair of the nitrogen atom and the antibonding π* orbital of the carbonyl group (n -> π*) is a key feature of amides, contributing to the partial double bond character of the C-N bond and the planarity of the amide group. Similarly, interactions involving the sulfur lone pairs and the aromatic ring can be elucidated.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C=O) | 45.8 |

| LP(2) O | σ(N-C) | 15.2 |

| LP(1) S | π*(C_ring-C_ring) | 5.3 |

Note: E(2) represents the stabilization energy due to hyperconjugative interactions. The values are illustrative.

Vibrational and Conformational Analysis through Computational Methods

Computational methods are also invaluable for studying the dynamic properties of molecules, such as their vibrational modes and conformational preferences.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. nist.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretch, the C=O stretch of the amide group, C-H stretches of the aromatic ring and alkyl groups, and various bending and skeletal modes. Comparing the theoretical spectrum with experimental data for related compounds like N-tert-butylbenzamide can help in making definitive assignments. rsc.org

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Wavenumbers (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated (unscaled) | Calculated (scaled) | Expected Experimental Range |

| N-H Stretch | 3450 | 3312 | 3300-3350 |

| C=O Stretch | 1710 | 1642 | 1630-1660 rsc.org |

| Aromatic C-H Stretch | 3100-3000 | 2976-2880 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2861-2736 | 2980-2850 |

Note: A typical scaling factor of ~0.96 is assumed for the B3LYP functional.

Due to the presence of several single bonds, this compound can exist in different conformations. A Potential Energy Surface (PES) scan can be performed by systematically rotating specific dihedral angles (e.g., around the C(ring)-C(O) bond and the C(ring)-S bond) and calculating the energy at each point. researchgate.net This mapping helps to identify the low-energy conformers and the energy barriers between them.

Computational Studies on Reactivity and Reaction Mechanisms of this compound

Computational studies focusing on the reactivity of this compound would typically employ methods like Density Functional Theory (DFT) to model its electronic structure and predict its behavior in chemical reactions. Such studies can elucidate reaction mechanisms, identify key intermediates, and determine the energetic barriers associated with chemical transformations.

Mechanistic Pathways of Chemical Transformations

As of the latest literature surveys, specific computational studies detailing the mechanistic pathways of chemical transformations for this compound have not been reported. However, theoretical investigations on related benzamide structures provide a framework for how such studies might be approached.

For analogous amide compounds, computational chemists often explore reaction coordinates for processes such as hydrolysis, oxidation of the thioether group, or reactions involving the amide functionality. These investigations would typically involve mapping the potential energy surface to identify the lowest energy path from reactants to products.

A hypothetical DFT study on the oxidation of the methylthio group, for instance, would likely investigate the stepwise conversion to the corresponding sulfoxide (B87167) and then to the sulfone. The calculations would aim to determine the activation energies for each step, providing insight into the reaction kinetics.

Transition State Analysis

A critical component of computational reaction mechanism studies is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for a reaction to proceed.

For any proposed transformation of this compound, computational analysis would involve locating the geometry of the transition state structure. Key parameters that would be calculated are presented in the table below, although specific values for this compound are not currently available in published literature.

| Parameter | Description | Hypothetical Example Value |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | Not Available |

| Imaginary Frequency | A normal vibrational mode with a negative frequency, confirming the structure as a true transition state. | Not Available |

| Key Bond Distances | The lengths of bonds that are breaking or forming in the transition state. | Not Available |

Computational Electrochemistry and Surface Adsorption Studies

While no specific computational electrochemistry or surface adsorption studies for this compound are currently documented in scientific literature, the principles of such investigations can be outlined.

Computational Electrochemistry: These studies would predict the redox properties of the molecule, such as its oxidation and reduction potentials. Using quantum chemical calculations combined with continuum solvent models, one could estimate the energy changes associated with electron gain or loss. The thioether and the benzamide moieties would both be potential sites for electrochemical activity.

Surface Adsorption Studies: Computational modeling could also predict how this compound interacts with various material surfaces. This is relevant for applications in materials science or catalysis. DFT calculations could determine the preferred adsorption geometries, binding energies, and the nature of the molecule-surface interactions (e.g., physisorption vs. chemisorption). The table below outlines the typical data generated in such a study.

| Parameter | Description | Hypothetical Example Value |

| Adsorption Energy (E_ads) | The energy released when the molecule adsorbs onto a surface. | Not Available |

| Adsorption Geometry | The orientation and bond distances of the molecule relative to the surface atoms. | Not Available |

| Charge Transfer | The amount of electronic charge transferred between the molecule and the surface upon adsorption. | Not Available |

Due to the absence of specific published research, the data tables contain descriptions of the parameters that would be investigated in such computational studies, rather than reported values.

Applications in Academic Research

Use as a Research Tool or Intermediate

Based on its synthesis being reported in chemical literature, the primary application of N-(tert-butyl)-2-(methylthio)benzamide in academic research is as a synthetic intermediate. lookchem.com The presence of the ortho-methylthio group provides a site for potential further reactions, such as oxidation to a sulfoxide (B87167) or sulfone, or as a directing group in further aromatic substitution reactions, making it a potentially useful building block for creating more elaborate molecules. However, specific downstream research applications where it has been used as a tool or precursor are not widely documented.

Synthetic Pathways and Chemical Reactivity of this compound

The synthesis and modification of N-substituted benzamides are of significant interest in organic and medicinal chemistry due to their prevalence in biologically active molecules and functional materials. The compound this compound incorporates both a sterically demanding N-tert-butyl group and a synthetically versatile thioether moiety, making its synthesis and subsequent chemical behavior a subject of academic and industrial research. This article focuses on the synthetic methodologies and chemical transformations of this compound and its analogues.

Vi. Structure Activity Relationship Sar Studies of N Tert Butyl 2 Methylthio Benzamide Analogues

Impact of N-Substitution on Biological and Chemical Properties

The substituent attached to the amide nitrogen plays a pivotal role in defining the compound's interaction with biological targets and its inherent chemical characteristics.

The N-tert-butyl group is a common feature in many pharmacologically active molecules due to its distinct steric and electronic properties. Its bulky nature can serve as a steric shield, protecting adjacent chemically or enzymatically susceptible groups from metabolic degradation. hyphadiscovery.com This can increase the compound's stability and bioavailability.

In the context of molecular recognition, the tert-butyl group often enhances the lipophilic character of a molecule, which can improve its ability to cross cell membranes. For instance, in the development of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator Ivacaftor, a tert-butyl group was found to add beneficial lipophilic character and contribute to an improved pharmacokinetic profile. hyphadiscovery.com While not directly N-(tert-butyl)-2-(methylthio)benzamide, studies on other complex amides, such as TRPV1 antagonists, have also highlighted the importance of a tert-butyl group for potency, suggesting it plays a key role in fitting into hydrophobic binding pockets of target proteins. nih.gov The defined three-dimensional shape of the tert-butyl group can lead to a high degree of specificity and strong binding affinity for a receptor, as it limits the conformational flexibility of the molecule, locking it into a bioactive conformation. hyphadiscovery.com

Replacing the N-tert-butyl group with other substituents has a marked effect on the biological activity of benzamide (B126) derivatives. Studies on related 2-phenoxybenzamides with antiplasmodial activity have demonstrated the significance of the N-substituent's size and nature. mdpi.comresearchgate.net

For example, when the N-tert-butyl group was compared with other N-acyl substituents, significant differences in activity and cytotoxicity were observed. The N-pivaloyl analogues, which are structurally similar to N-tert-butyl, exhibited sub-micromolar antiplasmodial activity and high selectivity, comparable to the lead compound. mdpi.com In contrast, smaller N-acetyl and N,N-dimethylcarbamoyl groups resulted in compounds with slightly improved activity but also increased cytotoxicity, leading to lower selectivity indices. mdpi.com The introduction of a bulky N-Boc-amino group also led to moderate activity but with a significant increase in cytotoxicity. mdpi.com

This suggests that the size and lipophilicity of the N-substituent are critical determinants of both the desired biological activity and the off-target cytotoxic effects.

Table 1: Influence of N-Substituents on Antiplasmodial Activity of 2-Phenoxybenzamide (B1622244) Analogues Data sourced from studies on 2-phenoxybenzamide derivatives, providing insight into the potential impact of similar substitutions on a 2-(methylthio)benzamide scaffold.

| N-Substituent | PfNF54 IC₅₀ (µM) | L-6 Cells IC₅₀ (µM) | Selectivity Index (S.I.) |

| N-tert-butyl | 2.300–2.890 | 20.17–34.72 | 8.770–10.72 |

| N-pivaloyl | 0.6172–0.6593 | 185.0–190.3 | 288.6–299.7 |

| N-acetyl | 2.300–2.890 | 20.17–34.72 | 8.770–10.72 |

| N-Boc-amino | 1.902 | 17.20 | 9.043 |

Role of the 2-Methylthio Moiety in Compound Activity

The 2-methylthio (-SCH₃) group is a key structural element that significantly influences the electronic properties, steric profile, and reactivity of the benzamide scaffold.

The sulfur atom of the methylthio group possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, making it an ortho-, para-directing activating group. This electron-donating nature can influence the reactivity of the benzamide ring and the acidity of the amide N-H proton. The presence of the methylthio group at the ortho position can also induce specific conformational preferences through steric interactions with the adjacent amide group, potentially orienting the molecule for optimal interaction with a biological target. In related thioamides, the sulfur atom is known to participate in hydrogen bonding interactions, which could also be a factor in the molecular interactions of this compound. researchgate.net

The sulfur atom in the methylthio group is susceptible to oxidation, which can form a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation drastically alters the electronic properties of the substituent, converting it from an electron-donating group to a potent electron-withdrawing group. This electronic shift can have a profound impact on biological activity. For example, in a series of TRPV1 antagonists, the replacement of a related group with a methylsulfonyl group was part of the core structure of active compounds. nih.gov

Furthermore, the methylthio group can be a site for further chemical modification. Research on the synthesis of phosphorylated thiochromones has utilized 2-methylthiolated phenylalkynones as starting materials, highlighting the reactivity of this moiety in radical cyclization reactions. acs.org In studies of N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)amides, where the methyl group is replaced by an arylmethyl group, the resulting compounds showed high bacteriostatic activity, indicating that substitution at this position can be a viable strategy for developing new bioactive agents. nih.gov

Influence of Benzamide Ring Substituents on Activity and Selectivity

Introducing substituents onto the benzamide ring is a common and effective strategy for fine-tuning the pharmacological profile of benzamide-based compounds. The nature, position, and number of these substituents can modulate activity and selectivity by altering the molecule's steric, electronic, and lipophilic properties.

Research on various N-tert-butylbenzamides and related structures has provided a wealth of SAR data. For instance, the synthesis of N-tert-butylbenzamides with different substituents has been well-documented. rsc.org Studies on tert-butyl 2-(substituted benzamido)phenylcarbamates revealed that substituents on the benzamide ring are crucial for their anti-inflammatory activity. nih.gov

Halogen Substituents : The introduction of halogens like chlorine, bromine, or iodine can enhance activity. A 2-iodobenzamido derivative showed notable anti-inflammatory potential. nih.gov In a different series of benzamides, a 2-fluoro substituent on the phenyl ring led to compounds with superior fungicidal activity. mdpi.com

Alkyl and Alkoxy Groups : The addition of alkyl groups, such as a tert-butyl group on the benzamide ring, has been explored. A 4-tert-butylbenzamido derivative was synthesized as part of an anti-inflammatory series. nih.gov Alkoxy groups, like a 4-methoxy group, have also been incorporated into the N-tert-butylbenzamide structure. rsc.org In some series, increasing the length of an alkoxy chain was found to increase antibacterial and antifungal activity due to increased lipophilicity and steric bulk. mdpi.com

Electron-donating vs. Electron-withdrawing Groups : The electronic effect of substituents is a key factor. In one study on PET-inhibiting activity, electron-withdrawing groups on the anilide part of the molecule were found to increase activity. mdpi.com Conversely, in other systems, electron-donating groups may be preferred depending on the nature of the target interaction.

The data below, compiled from various studies on benzamide derivatives, illustrates the impact of benzamide ring substitution on biological activity.

Table 2: Examples of Benzamide Ring Substitutions and Their Associated Biological Activities This table collates findings from diverse benzamide series to illustrate general SAR principles applicable to the core benzamide structure.

| Benzamide Ring Substituent | Compound Series | Observed Biological Activity | Reference |

| 2-Iodo | tert-Butyl Phenylcarbamates | Anti-inflammatory | nih.gov |

| 4-tert-Butyl | tert-Butyl Phenylcarbamates | Anti-inflammatory | nih.gov |

| 2,4,5-Trimethoxy | tert-Butyl Phenylcarbamates | Anti-inflammatory | nih.gov |

| 2-Fluoro | Pyridine-Linked Oxadiazoles | Fungicidal | mdpi.com |

| 4-Methoxy | N-tert-Butylbenzamides | (Synthetic Precursor) | rsc.org |

| 4-Bromo | N-tert-Butylbenzamides | (Synthetic Precursor) | rsc.org |

| 2-Chloro | N-tert-Butylbenzamides | (Synthetic Precursor) | rsc.org |

Positional Effects of Substituents

The position of substituents on the phenyl ring of benzamide analogues can significantly alter their biological activity. This is often due to changes in how the molecule binds to its biological target, as well as modifications to its electronic and steric properties.

Research on related benzamide structures highlights the importance of substituent placement. For instance, in a series of salicylanilides, which share the benzamide core, the position of alkyl and alkoxy groups was found to be a critical determinant of their antibacterial and antifungal activities. Analogues with substituents at the 2-position of the aniline (B41778) ring, such as 2-methoxy, 2-ethoxy, and 2-propoxy groups, demonstrated that an increase in the length of the alkoxy chain, and thus lipophilicity, correlated with enhanced biological activity. mdpi.comresearchgate.net Specifically, 2-hydroxy-N-(2-propoxyphenyl)benzamide showed notable activity against various fungal and bacterial strains, whereas compounds with smaller substituents like a methyl group at the same position had lower activity. mdpi.comresearchgate.net

Similarly, studies on thiosemicarbazide (B42300) derivatives have shown that the position of a substituent on the phenyl ring significantly impacts antibacterial potency. nih.gov In one study, a fluorine atom at the ortho position of the phenyl ring resulted in the highest activity against several strains of Staphylococcus, while the corresponding meta and para isomers were significantly less active. nih.gov This underscores that even the same substituent can have vastly different effects on activity depending on its location on the aromatic ring.

While direct SAR studies on this compound are not extensively documented in publicly available literature, the principles from these related compounds suggest that the placement of substituents on the phenyl ring of this compound would likely have a profound impact on its activity. The steric hindrance and electronic effects introduced by substituents at different positions would alter the molecule's conformation and interaction with its target.

Table 1: Positional Effects of Phenyl Ring Substituents on the Biological Activity of Benzamide Analogues

| Compound Series | Substituent | Position | Observed Biological Activity | Reference |

| Salicylanilides | -OCH3 | 2- | Low activity | mdpi.comresearchgate.net |

| -OC2H5 | 2- | Higher activity | mdpi.comresearchgate.net | |

| -OC3H7 | 2- | Higher activity | mdpi.comresearchgate.net | |

| Thiosemicarbazides | -F | ortho | Highest antibacterial activity | nih.gov |

| -F | meta | Very low bacteriostatic activity | nih.gov | |

| -F | para | Very low bacteriostatic activity | nih.gov | |

| Benzoxazoles | -OCH3 (three groups) | 2,4,5- | Inactive | nih.gov |

| -OCH3 (three groups) | 3,4,5- | Active | nih.gov |

Heterocyclic Ring Incorporations and Their Impact

The incorporation of heterocyclic rings into the structure of benzamide analogues is a common strategy in drug discovery to modulate physicochemical properties and biological activity. Heterocycles can introduce new hydrogen bonding opportunities, alter lipophilicity, and provide scaffolds that can be further functionalized.

In the context of benzamide derivatives, the introduction of heterocyclic moieties has led to significant findings. For example, a series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) ring demonstrated notable larvicidal and fungicidal activities. mdpi.com The study revealed that the nature and substitution pattern of these heterocyclic systems were crucial for their biological effects.

In another study on benzoxazole (B165842) derivatives, the type and position of the heterocyclic substituent at the 2-position of the benzoxazole ring were critical for antimicrobial activity. nih.gov Derivatives with azaaromatic groups, such as pyridine (B92270), were generally active. The position of the nitrogen atom within the pyridine ring also influenced activity; for instance, a 4-pyridyl substituent led to a more active compound than a 2-pyridyl substituent. nih.gov Furthermore, the introduction of a bromine atom to the heterocyclic ring enhanced the activity, suggesting that electronic effects within the heterocyclic system are important. nih.gov Conversely, the incorporation of a thiazole (B1198619) ring (containing sulfur) or a ring system with two different heteroatoms resulted in inactive compounds.

The synthesis of N-heterocycles is often facilitated by reagents like tert-butanesulfinamide, which allows for the creation of structurally diverse piperidines, pyrrolidines, and other heterocyclic systems that can be incorporated into lead compounds. rsc.org

While specific data on the incorporation of heterocyclic rings into this compound is limited, the general principles derived from related benzamide structures suggest that this would be a fruitful area for SAR exploration. The choice of the heterocyclic ring, its point of attachment, and its substitution pattern would likely have a significant impact on the resulting analogue's biological profile.

Table 2: Impact of Heterocyclic Ring Incorporation on the Biological Activity of Benzamide Analogues

| Core Structure | Incorporated Heterocycle | Observation | Reference |

| Benzamide | Pyridine-linked 1,2,4-oxadiazole | Good larvicidal and fungicidal activities. | mdpi.com |

| Benzoxazole | Pyridine (at position 2) | Active against microbial strains. | nih.gov |

| Benzoxazole | Thiazole (at position 2) | Inactive. | nih.gov |

| Benzoxazole | Pyrrole (at position 2) | Active. | nih.gov |

| Benzoxazole | Furan (at position 2) | Active. | nih.gov |

Vii. Applications of N Tert Butyl 2 Methylthio Benzamide in Advanced Materials and Processes

Utilization as a Building Block in Complex Molecular Synthesis

The N-tert-butyl amide moiety is a valuable functional group in organic synthesis, and its incorporation into molecules like N-(tert-butyl)-2-(methylthio)benzamide provides a robust platform for constructing more complex chemical architectures. The synthesis of N-tert-butyl amides can be achieved through various methods, including the Ritter reaction, which involves the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by agents like copper(II) triflate (Cu(OTf)₂). researchgate.net This reaction is efficient under solvent-free conditions and accommodates a wide range of nitriles, including those with aryl and alkyl groups. researchgate.net

The resulting N-tert-butyl benzamide (B126) structure serves as a key intermediate or building block in multi-step syntheses. nih.govsemanticscholar.org For instance, related structures like tert-butyl (2-nitrophenyl) carbamate (B1207046) are used as precursors in the synthesis of derivatives with potential anti-inflammatory activity. nih.gov The general strategy involves the protection of an amine group, followed by further reactions to build a more elaborate molecule. nih.gov The presence of the methylthio (-SCH₃) group on the benzamide ring of this compound offers an additional site for chemical modification, further enhancing its utility as a building block. The sulfur atom can be oxidized or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups and the extension of the molecular framework. This versatility makes such compounds valuable in creating functional molecular systems and custom-made materials. semanticscholar.org The development of building blocks like N-Boc-N-(2-(tritylthio)ethoxy)glycine for peptide synthesis highlights the importance of thioether and N-protected amide structures in the assembly of complex biomolecules, a principle that extends to the broader field of complex organic synthesis. nih.gov

Research on this compound in Corrosion Inhibition Science

The molecular structure of this compound suggests its potential as a corrosion inhibitor for metals in aggressive acidic environments. The molecule contains multiple centers for adsorption, including the nitrogen and oxygen atoms of the amide group, the sulfur atom of the methylthio group, and the π-electrons of the benzene (B151609) ring. nih.govresearchgate.net These features are characteristic of effective organic corrosion inhibitors, which function by adsorbing onto the metal surface to form a protective barrier. nih.govresearchgate.net This barrier impedes the transfer of charge and mass, thereby slowing down both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov Research on analogous compounds, such as other benzamide and thiobenzamide (B147508) derivatives, has demonstrated significant promise in this field. nih.govresearchgate.net

The efficacy of a corrosion inhibitor is fundamentally linked to its ability to adsorb onto the metal surface. mdpi.com For a molecule like this compound, adsorption is expected to occur through a combination of physical and chemical interactions. nih.gov

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface may be positively charged, while the inhibitor can become protonated, facilitating adsorption through the electrostatic attraction to anions (like Cl⁻) already adsorbed on the surface.

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen, oxygen, and sulfur atoms, as well as the delocalized π-electrons of the aromatic ring in this compound, can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable coordinate bond. nih.govresearchgate.net

The mode of adsorption is often studied using adsorption isotherms, which relate the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. imist.ma Studies on similar heterocyclic compounds have shown that the adsorption often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. nih.govimist.ma This combined mechanism of physisorption and chemisorption results in the formation of a stable, protective film that isolates the metal from the corrosive medium. nih.govmdpi.com

Electrochemical techniques are essential for quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are the primary methods used. nih.govnih.gov

Potentiodynamic Polarization (PDP): PDP studies provide information on the kinetics of the anodic and cathodic reactions. For an effective inhibitor, the resulting Tafel plots typically show a significant decrease in the corrosion current density (icorr) upon the addition of the inhibitor. nih.gov The change in the corrosion potential (Ecorr) indicates whether the inhibitor acts primarily on the anodic reaction, the cathodic reaction, or both (mixed-type). Research on analogous benzamide and thiosemicarbazone derivatives has shown them to function as mixed-type inhibitors, reducing the rates of both metal dissolution and hydrogen evolution. nih.govnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal-solution interface. In a typical EIS experiment for an uninhibited metal in acid, the Nyquist plot shows a single semicircle, representing the charge transfer resistance (Rct) at the interface. Upon addition of an inhibitor like this compound, the diameter of this semicircle is expected to increase significantly. nih.govnih.gov This indicates an increase in Rct, signifying that the inhibitor film is impeding the charge transfer process associated with corrosion. nih.gov Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the surface, leading to a thicker and/or less dielectric protective layer. nih.gov

The inhibition efficiency (η%) can be calculated from both PDP and EIS data, typically increasing with higher inhibitor concentrations. nih.gov The data below, based on findings for a related benzamide derivative, illustrates the typical results obtained from electrochemical characterization. nih.gov

Table 1: Electrochemical Parameters for a Benzamide Derivative Inhibitor on C38 Steel in 1 M HCl

| Inhibitor Conc. (mM) | icorr (µA/cm²) | ηPDP (%) | Rp (Ω·cm²) | Cdl (µF/cm²) | ηEIS (%) |

| Blank | 985.3 | - | 19.8 | 150.2 | - |

| 0.1 | 290.4 | 70.5 | 50.1 | 90.5 | 60.5 |

| 0.25 | 181.2 | 81.6 | 70.3 | 75.4 | 71.8 |

| 0.5 | 120.7 | 87.7 | 95.6 | 62.1 | 80.3 |

| 1.0 | 85.9 | 91.2 | 127.7 | 45.8 | 90.2 |

Data adapted from studies on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate. nih.gov

Q & A

Basic: What are the standard synthetic routes for N-(tert-butyl)-2-(methylthio)benzamide, and how are yields optimized?

The synthesis typically involves transition metal-catalyzed cross-coupling reactions. For example, coupling S-(2-(tert-butylcarbamoyl)phenyl) benzothioate with boronic acids under aerobic conditions using copper or palladium catalysts. Key parameters include:

- Reagents : Boronic acids (e.g., 4-trifluoromethylphenylboronic acid), transition metal catalysts (Cu or Pd), and bases.

- Conditions : Aerobic environments, temperatures between 60–100°C, and solvents like dichloromethane or THF.

- Yield Optimization : Adjusting stoichiometry (e.g., 2.5 equivalents of boronic acid), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Yields range from 22% to 89% depending on substituents .

Basic: What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

- ¹H/¹³C NMR : Key signals include a singlet at δ ~1.38 ppm (tert-butyl CH₃) and aromatic protons at δ 7.3–7.7 ppm. The amide NH appears as a broad peak at δ ~6.24 ppm .

- IR Spectroscopy : Peaks at ~1643 cm⁻¹ (amide C=O stretch) and ~2974 cm⁻¹ (C-H stretch of tert-butyl) confirm functional groups .

- Mass Spectrometry : LRMS/HRMS identifies molecular ions (e.g., [M+Na]⁺ at m/z 376.11) .

Advanced: How do reaction conditions influence the mechanistic pathway of C-H functionalization in benzamide derivatives?

Mechanistic divergence is observed under varying conditions:

- Basic Conditions : Organometallic pathways dominate, involving directed C-H activation (e.g., methoxylation/chlorination via Cu(II)-mediated steps).

- Acidic Conditions : Single-electron-transfer (SET) mechanisms prevail, leading to nondirected chlorination. Computational studies (DFT) support this bifurcation, emphasizing pH and solvent effects on intermediate stability .

Advanced: How should researchers address contradictions in substituent-dependent reactivity for benzamide derivatives?

Case Study: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance reactivity in cross-coupling (yields >80%), while bulky substituents (e.g., benzyl) inhibit product formation (0% yield).

- Methodology : Use Hammett σ values to quantify electronic effects.

- Experimental Design : Screen substituents systematically (Table 2 in ) and analyze steric maps (e.g., A-value comparisons).

- Resolution : Apply computational tools (e.g., Gaussian) to model transition states and steric clashes .

Advanced: What strategies are effective in designing biological activity studies for this compound?

- Target Identification : Use similarity-based approaches (e.g., benzothiazole derivatives in modulate enzymes like kinases or microbial targets).

- Assays :

- In Vitro : Enzyme inhibition assays (IC₅₀ determination) and antimicrobial susceptibility testing (MIC values).

- In Silico : Molecular docking (AutoDock Vina) to predict binding affinities.

- Controls : Compare with analogs (e.g., N-(tetrahydrobenzo[d]thiazol-2-yl) derivatives) to establish structure-activity relationships (SAR) .

Advanced: How can comparative SAR studies improve understanding of this compound’s pharmacological profile?

- Structural Analogs : Compare with N-(benzo[d]thiazol-2-yl) derivatives () and oxadiazole-containing benzamides ().

- Key Modifications :

- Methylthio vs. Methoxy : Methylthio enhances lipophilicity (logP ↑), impacting membrane permeability.

- Tert-butyl vs. Aromatic Groups : Tert-butyl improves metabolic stability but may reduce solubility.

- Data Analysis : Use QSAR models to correlate substituents with bioactivity .

Advanced: What computational methods are suitable for modeling reaction intermediates or binding modes?

- Reaction Modeling : DFT (B3LYP/6-31G*) to study transition states in Cu-mediated C-H oxidation .

- Binding Mode Prediction : Molecular dynamics (MD) simulations (AMBER) for protein-ligand interactions.

- Tools : Gaussian, ORCA, or PyMol for visualization. Validate with experimental kinetics (e.g., Eyring plots) .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

- Stability Tests :

- pH : Monitor degradation via HPLC at pH 2–12 (e.g., amide hydrolysis under acidic/basic conditions).

- Temperature : Accelerated stability studies (40–60°C) to assess thermal decomposition.

- Mitigation : Use buffered solutions (pH 7.4) and inert atmospheres (N₂) during synthesis. Store at –20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.